(2,6-dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
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Description
The compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid . The structure includes a 2,6-dichlorophenyl group, a furan ring, and a carbamate group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, carbamates are generally synthesized through the reaction of alcohols with isocyanates . Additionally, the 2,6-dichlorophenyl group could potentially be introduced through electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would include a 2,6-dichlorophenyl group, a furan ring, and a carbamate group . The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
Carbamates undergo hydrolysis to yield the corresponding alcohol and an amine or ammonia . The 2,6-dichlorophenyl group could potentially undergo further electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of the carbamate group could potentially influence the compound’s solubility and reactivity .Scientific Research Applications
- Analgesic and Anti-Inflammatory Research : The compound’s structural similarity to diclofenac (a nonsteroidal anti-inflammatory drug) suggests potential analgesic and anti-inflammatory effects .
- Quality Control : In pharmaceutical manufacturing, identifying impurities is crucial. Methyl 2,6-dichlorophenylacetate serves as an impurity standard for quality control .
Medicinal Chemistry
Pharmaceutical Impurity Characterization
properties
IUPAC Name |
(2,6-dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-12-4-1-5-13(16)11(12)9-20-14(18)17-7-6-10-3-2-8-19-10/h1-8H,9H2,(H,17,18)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFSVPKTDZYRAJ-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(=O)NC=CC2=CC=CO2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC(=O)N/C=C/C2=CC=CO2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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